5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride
Description
Properties
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-5(11)4-3-9-7-10(6(4)12)1-2-13-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAZCXKSUJYHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546188 | |
| Record name | 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76661-92-2 | |
| Record name | 5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30546188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl chloride group.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.
Condensation Reactions: The compound can undergo condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride include nucleophiles such as amines and alcohols, which can react with the carbonyl chloride group. Reaction conditions often involve the use of bases like triethylamine and solvents such as dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from reactions involving 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride depend on the specific reagents and conditions used. For example, reactions with amines can yield amide derivatives, while reactions with alcohols can produce ester derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride exhibit promising anticancer activities. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| SGC-7901 (Gastric) | 0.51 ± 0.13 |
| A549 (Lung) | 0.61 ± 0.19 |
| HepG2 (Liver) | 1.07 ± 0.22 |
These results suggest that the compound has significant cytotoxic effects against cancer cells, making it a potential candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound's structure suggests anti-inflammatory potential, which may be beneficial in treating autoimmune diseases or chronic inflammatory conditions. It has been reported to modulate immune responses and inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, compounds related to 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride have shown antimicrobial activity against various pathogens. This broad-spectrum activity makes it a candidate for developing new antibiotics or antifungal agents.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on several kinases critical for cancer progression:
| Kinase Target | Inhibition Rate (%) |
|---|---|
| CDK1/CyclinA2 | 22.51 |
| ALK | 17.36 |
| FGFR1 | 11.82 |
| FAK | 10.52 |
These findings indicate that the compound may interfere with cell cycle regulation and signaling pathways associated with tumor growth .
Mechanism of Action
The mechanism of action of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of thiazolopyrimidine derivatives arises from variations in substituents at the 5-, 6-, and 7-positions. Below is a detailed comparison of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride with key analogs:
Substituent Variations at the 6-Position
Substituent Effects at Other Positions
- 7-Methyl and 5-Phenyl Derivatives (e.g., ):
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Bulky 2,4,6-trimethoxybenzylidene group induces significant puckering in the pyrimidine ring (dihedral angle: 80.94° with benzene ring) .
- Crystal packing stabilized by C–H···O hydrogen bonds, forming chains along the c-axis .
Enhanced steric hindrance may reduce solubility but improve crystallinity for X-ray studies.
- 4-Nitrophenyl and Benzenesulfonic Acid Derivatives (): 4-((3-(4-Nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid
- Electron-withdrawing nitro and sulfonic acid groups increase acidity and solubility in polar solvents.
- Decomposition point: 210°C; characterized by IR (1671 cm⁻¹, C=O stretch) and HRMS .
Biological Activity
5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring fused to a pyrimidine structure, characterized by the presence of an oxo group at the 5-position and a carbonyl chloride at the 6-position. This unique structural arrangement contributes to its reactivity and biological activity.
| Property | Description |
|---|---|
| Molecular Formula | C8H4ClN3O2S |
| Molecular Weight | 233.66 g/mol |
| Purity | Typically ≥95% |
Synthesis
The synthesis of 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride typically involves multi-step procedures, including cyclization reactions of appropriate precursors under controlled conditions. Recent advancements have introduced greener synthetic methodologies that enhance yield and reduce reaction times .
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. In particular, 5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride has shown effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. Studies have shown promising results, indicating that modifications in the thiazolo-pyrimidine structure can enhance activity against this pathogen .
Anti-inflammatory Effects
5-Oxo-5H-thiazolo[3,2-A]pyrimidine-6-carbonyl chloride has been investigated for its anti-inflammatory potential. It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This mechanism suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antibacterial Mechanism : The compound may inhibit bacterial enzymes or disrupt cell wall synthesis.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and COX enzymes is believed to mediate its anti-inflammatory effects.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that various thiazolo-pyrimidine derivatives showed significant antibacterial activity with MIC values ranging from 1 to 32 µg/mL against tested strains .
- Antitubercular Screening : Another investigation demonstrated that certain derivatives exhibited effective inhibition of Mycobacterium tuberculosis, with some compounds achieving IC50 values lower than those of existing treatments .
- Inflammation Model Studies : In vivo studies using animal models indicated that treatment with thiazolo-pyrimidine derivatives resulted in reduced inflammation markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
